N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide
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Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, difluorophenyl moiety, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide typically involves a multi-step process:
Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluorobenzyl chloride, undergoes a nucleophilic substitution reaction with sodium cyanide to form 2,4-difluorobenzyl cyanide.
Oxane Ring Formation: The difluorobenzyl cyanide is then reacted with 2-propyloxane-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxane ring structure.
Amidation: The final step involves the amidation of the intermediate with an appropriate amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluorophenyl moiety are crucial for binding to these targets, influencing their activity and leading to the desired biological effects. The oxane ring provides structural stability and enhances the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[cyano(2,4-difluorophenyl)methyl]acetamide: Similar structure but lacks the oxane ring, leading to different chemical properties and applications.
2-cyano-N-(2,4-difluorophenyl)acetamide: Another related compound with a simpler structure, used in different contexts within medicinal chemistry.
Uniqueness
N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and potential for diverse applications compared to simpler analogs.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c1-2-3-13-8-11(6-7-23-13)17(22)21-16(10-20)14-5-4-12(18)9-15(14)19/h4-5,9,11,13,16H,2-3,6-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMDQUDWEZHAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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